3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one
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Description
“3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one” is a derivative of quinazolinone, a heterocyclic compound . Quinazolinones are known for their broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is significant in determining their biological activities. The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Scientific Research Applications
Quinazoline derivatives, including compounds like 3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one, have garnered attention in medicinal chemistry for their diverse biological activities. Quinazoline and its derivatives are pivotal in synthesizing compounds with potential medicinal benefits, as evidenced by their prevalence in over 200 naturally occurring alkaloids. These compounds serve as foundational structures for developing novel therapeutic agents due to their significant bioactive properties (B. K. Tiwary et al., 2016).
Broad Spectrum of Biological Activities
The pharmacological landscape of quinazoline derivatives extends across various domains, including antimicrobial, antifungal, and anticancer activities. The flexibility in chemical structure allows for the attachment of bioactive moieties to the quinazoline nucleus, thus creating compounds with enhanced medicinal properties. Research highlights the antibacterial efficacy of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the potential of quinazoline derivatives in combating antibiotic resistance (B. K. Tiwary et al., 2016).
Anticancer Potentials
Quinazoline derivatives have been extensively investigated for their anticancer properties. They play a crucial role in inhibiting EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy. The vast array of quinazoline compounds developed and patented for cancer treatment underscores the significant interest in leveraging their biological properties to inhibit various therapeutic protein targets, thus offering a promising avenue for cancer therapeutics (Séverine Ravez et al., 2015).
Optoelectronic Applications
Beyond medicinal chemistry, quinazoline derivatives have found applications in optoelectronics. Their incorporation into π-extended conjugated systems has been valuable in developing novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds highlight the interdisciplinary potential of quinazoline derivatives in creating advanced materials for technological applications (G. Lipunova et al., 2018).
properties
IUPAC Name |
3-(cyclopropylmethyl)-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-17-13-14-11-5-3-2-4-10(11)12(16)15(13)8-9-6-7-9/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQZSWKCLUFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one |
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